molecular formula C23H22N2O4S B4615448 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-methoxy-N-phenylbenzamide

3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-methoxy-N-phenylbenzamide

Cat. No. B4615448
M. Wt: 422.5 g/mol
InChI Key: WDGUACKPLWQHNO-UHFFFAOYSA-N
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Description

The compound "3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-methoxy-N-phenylbenzamide" is part of a broader class of chemicals that have been explored for various chemical and pharmacological properties. While specific details on this compound are scarce in the literature, research on similar compounds provides insights into typical methods of synthesis, structural analysis, and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves catalytic reactions that enable the formation of complex structures. For instance, a study by Xiong et al. (2018) describes a [Cp*RhIII]-catalyzed annulation process for producing 2-aryl quinazolin-4(3H)-one derivatives, showcasing the type of catalytic reactions that might be involved in synthesizing similar compounds (Xiong et al., 2018).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and behavior. Karabulut et al. (2014) detailed the molecular structure analysis of a related compound using X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions and molecular geometry in defining the compound's characteristics (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies on quinoline derivatives often explore their potential in catalysis, organic synthesis, and as intermediates in producing pharmacologically active molecules. For example, the work by Cheng et al. (2014) on the synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via a cascade reaction showcases the types of chemical reactions these compounds can undergo (Cheng et al., 2014).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are essential for understanding how a compound can be used and handled in a laboratory or industrial setting. Li et al. (2006) provided insights into the crystal structure of a quinoxalinone derivative, which could offer parallels to understanding the physical properties of "3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-methoxy-N-phenylbenzamide" (Li et al., 2006).

Chemical Properties Analysis

Analyzing a compound's chemical properties involves understanding its reactivity, stability under different conditions, and potential for chemical modifications. The chemical properties of quinoline derivatives are diverse, often requiring detailed studies to uncover. The synthesis and characterization studies, such as those by Yadagiri et al. (2018), demonstrate the methodologies used to explore these properties (Yadagiri et al., 2018).

Scientific Research Applications

Psycho- and Neurotropic Properties

Research on similar compounds, specifically 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has revealed significant psychoactive and neurotropic properties. For instance, substances related to the queried compound have demonstrated sedative effects and anti-amnesic activity, as well as anti-anxiety actions and considerable antihypoxic effects. These findings suggest that 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-methoxy-N-phenylbenzamide may have potential applications in the development of psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Analysis and Applications

The study of quinolinones, a class of compounds related to the queried chemical, has gained interest due to their adaptability for various applications in fields like pharmacy, medicine, physics, and engineering. Structural analysis of these compounds, including their synthesis and characterization through spectroscopy, X-ray diffraction, and theoretical vibrational assignments, is crucial for understanding their potential applications (Michelini et al., 2019).

Synthesis and Metabolism

Efficient synthesis methods for related quinoline derivatives have been developed, highlighting the potential for creating metabolites of compounds like TAK-603. Such research underscores the importance of synthetic routes for pharmaceutical applications and the study of drug metabolism (Mizuno et al., 2006).

Antitumor Properties

Fused tri- and tetracyclic quinolines, closely related to the queried compound, have shown promising antitumor activities. These compounds have been evaluated for their DNA intercalative properties, cytotoxicity, and ability to induce topoisomerase II-dependent DNA cleavage, suggesting potential applications in cancer therapy (Yamato et al., 1989).

properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-21-14-13-18(23(26)24-19-10-3-2-4-11-19)16-22(21)30(27,28)25-15-7-9-17-8-5-6-12-20(17)25/h2-6,8,10-14,16H,7,9,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGUACKPLWQHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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